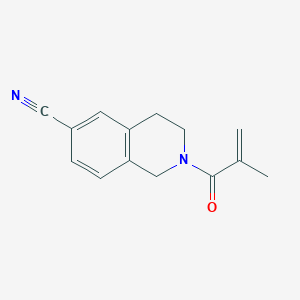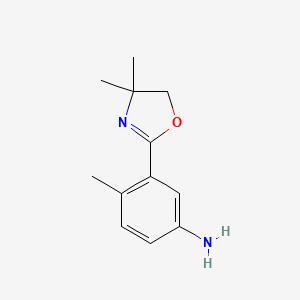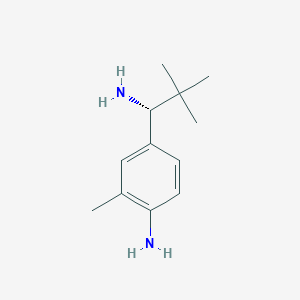
(R)-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline is an organic compound with a complex structure that includes an amino group, a dimethylpropyl group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, followed by the introduction of the amino and dimethylpropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or hydrocarbons.
Scientific Research Applications
®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline include:
4-(1-amino-2,2-dimethylpropyl)-2-methylaniline: Lacks the ®-configuration.
4-(1-amino-2,2-dimethylpropyl)-aniline: Lacks the methyl group on the aniline ring.
4-(1-amino-2,2-dimethylpropyl)-2-ethylaniline: Has an ethyl group instead of a methyl group on the aniline ring.
Uniqueness
The uniqueness of ®-4-(1-amino-2,2-dimethylpropyl)-2-methylaniline lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2,2-dimethylpropyl]-2-methylaniline |
InChI |
InChI=1S/C12H20N2/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,11H,13-14H2,1-4H3/t11-/m0/s1 |
InChI Key |
YMCWALCPLQQYKB-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C(C)(C)C)N)N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)(C)C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


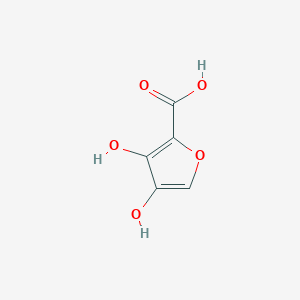
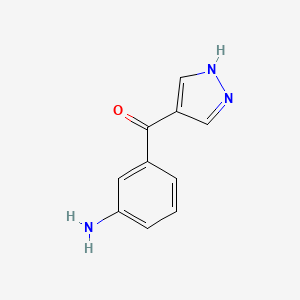
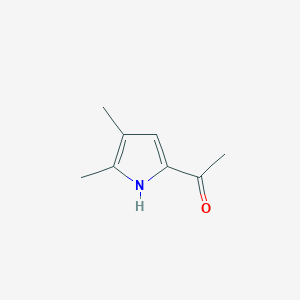
![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)
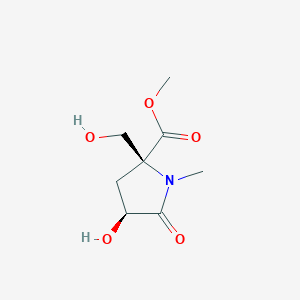

![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)

